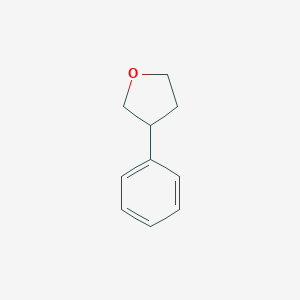

3-Phenyl-tetrahydrofuran

Descripción general

Descripción

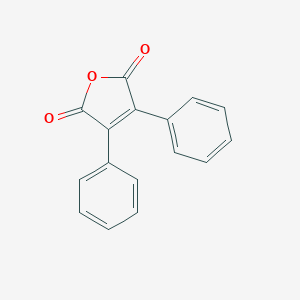

3-Phenyl-tetrahydrofuran is a chemical compound with the molecular formula C10H12O . It is a derivative of tetrahydrofuran (THF), a commonly occurring substructure found in a broad array of natural products and other biologically active molecules .

Synthesis Analysis

The synthesis of 3-Phenyl-tetrahydrofuran and its derivatives has been a subject of considerable research. One method involves the reaction initiated by the addition of an organolithium to an epoxide, activated by the Lewis acid BF3·Et2O . Another approach involves the stereoselective construction of substituted tetrahydrofurans . Recent advances in the synthesis of tetrahydrofurans have led to the development of new methods as well as improvements in older reactions .Molecular Structure Analysis

The molecular structure of 3-Phenyl-tetrahydrofuran is characterized by a tetrahydrofuran core with a phenyl group attached . The spectroscopic, optical, and electronic properties of tetrahydrofuran and its derivatives have been investigated using techniques such as FTIR .Chemical Reactions Analysis

The chemical reactions involving 3-Phenyl-tetrahydrofuran are diverse. For example, the reaction mechanism of oxygen and sulfur ylide mediated rearrangements is a matter of ongoing debate . Another study discusses the formation of 2,3-trans-disubstituted tetrahydrofurans via radical cyclizations of α-thioesters bearing tethered vinylsilane groups .Physical And Chemical Properties Analysis

3-Phenyl-tetrahydrofuran has a molecular weight of 148.20 g/mol . Further physical and chemical properties specific to 3-Phenyl-tetrahydrofuran were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis of 3-Ph-THF

Before we dive into applications, let’s briefly discuss the synthesis methods for 3-Ph-THF:

Epoxide Opening: One common approach involves the opening of epoxides using phenylmagnesium bromide or phenyllithium reagents. This reaction leads to the formation of 3-Ph-THF with high stereoselectivity .

Haloetherifications and Halogen Substitutions: 3-Ph-THF can be synthesized via haloetherification reactions, where an alkene reacts with a halogenated ether. Alternatively, halogen substitutions on existing tetrahydrofurans can yield 3-Ph-THF derivatives .

Allylic and Propargylic Alkylations: Allylic or propargylic alkylations of tetrahydrofurans can introduce phenyl groups, leading to 3-Ph-THF derivatives. These reactions are valuable for diversifying the compound’s structure .

Other Nucleophilic Substitutions: Various nucleophilic substitutions, such as SN2 reactions, can be employed to functionalize 3-Ph-THF. These methods allow the introduction of different substituents for specific applications .

Applications of 3-Ph-THF

Now, let’s explore the unique applications:

Natural Product Synthesis: Many natural products incorporate THF moieties, including macrolides, polyether ionophores, acetogenins, and oxidized lipids. Researchers use 3-Ph-THF as a building block in the total synthesis of these bioactive compounds .

Organic Solar Cells: In recent years, 3-Ph-THF derivatives have gained attention in organic photovoltaics. Researchers have explored their potential as acceptor materials in non-fullerene small-molecule organic solar cells (NFSM-OSCs). The anisotropic conjugated backbone of 3-Ph-THF contributes to efficient charge separation and transport .

Photochemical Ring Expansion Reactions: Under metal-free, photochemical conditions, 3-Ph-THF participates in ring expansion reactions. These reactions provide insights into the underlying mechanism and allow the synthesis of novel heterocycles .

Safety And Hazards

Direcciones Futuras

The future directions in the research of 3-Phenyl-tetrahydrofuran and its derivatives could involve exploring new synthetic strategies and obtaining multi-substituted tetraphenylenes . Additionally, the extraordinary geometric characteristics and promising chiral properties of tetraphenylenes have renewed the interest of synthetic chemists .

Propiedades

IUPAC Name |

3-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341837 | |

| Record name | 3-phenyl-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-tetrahydrofuran | |

CAS RN |

16766-63-5 | |

| Record name | 3-phenyl-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

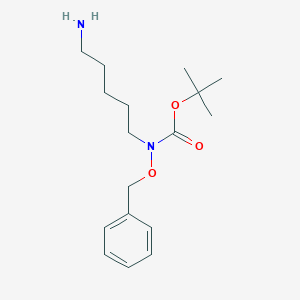

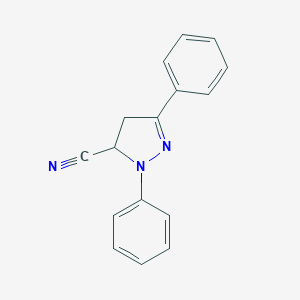

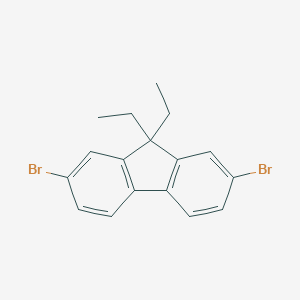

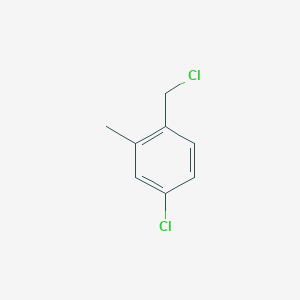

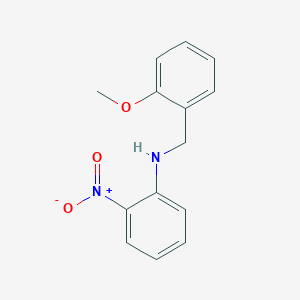

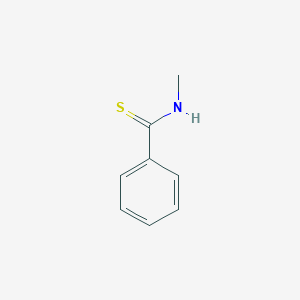

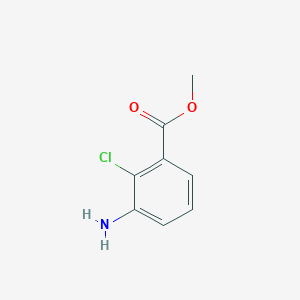

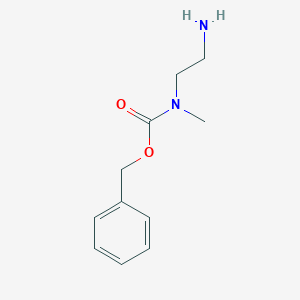

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)